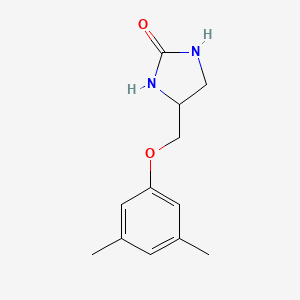
Psalmotoxin-1 / PcTx1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Psalmotoxin-1 (PcTx1, Pi-theraphotoxin-Pc1a) has been isolated from the venom of the Spider Psalmopoeus cambridgei (Trinidad chevron tarantula). PcTx1 is known to block potently (IC50 = 1 nM) and selectively the H+-gated sodium channel ASIC1a (acid-sensitive ion channel 1a). The blockage is rapid and reversible. PcTx1 can distinguish between the two ASIC1 splice variants ASIC1a and ASIC1b. PcTx1 loses its capacity to block ASIC1a as soon as this subunit is associated with another member of the family (ASIC2a or ASIC3). PcTx1 demonstrates an analgesic effect in acute and neuropathic pain models.
科学的研究の応用
1. Inhibition of Cation Currents in Malignant Glioma Cells
Psalmotoxin 1 (PcTx1) inhibits cation currents mediated by acid-sensing ion channels (ASICs) in high-grade human astrocytoma cells (glioblastoma multiforme). This inhibition is specific to glioma cells, not affecting normal human astrocytes, suggesting PcTx1's potential in targeting specific ASIC-containing ion channels for glioma treatment (Bubien et al., 2004).
2. Structural Insights for ASIC1a Channel Inhibition
Recombinant production of PcTx1 has facilitated the understanding of its three-dimensional structure, offering insights into key structural elements for ASIC1a channel binding. This knowledge aids in comprehending how PcTx1 modulates these channels, which are significant for pain perception and synaptic plasticity (Escoubas et al., 2003).
3. State-Dependent Interaction with Acid-Sensing Ion Channels
PcTx1's interaction with ASICs is state-dependent, binding differently to various states (closed, open, desensitized) of the channel. This complex interaction pattern offers a deeper understanding of the channel's modulation, essential for developing therapeutics targeting neurological conditions (Chen et al., 2006).
4. Molecular Dynamics Simulations for Understanding Channel Gating
Molecular dynamics simulations have been used to investigate PcTx1's role in regulating ASIC1a gating. These studies provide insights into the conformational changes and interactions at the molecular level, crucial for understanding and manipulating ASIC1a's function (Yu et al., 2018).
5. Analgesic Properties via ASIC1a Inhibition
PcTx1 has potent analgesic properties against various types of pain in rodents, attributed to its blockade of ASIC1a. This leads to activation of the endogenous enkephalin pathway, highlighting its potential in pain management (Mazzuca et al., 2007).
6. Insights into Homology Models of ASICs
Homology models of human ASICs have been constructed and evaluated by in silico docking with PcTx1. This research aids in understanding the toxin-channel complex stability and could lead to the design of new compounds for treating pain or ischemic stroke (Qadri et al., 2009).
7. Investigating the Mechanism of PcTx1 on ASIC1a Channel Gating
Further molecular dynamics simulations have been conducted to understand the functional role of PcTx1 residues in ASIC1a channel gating. This study provides a pathway to influence channel gating, contributing to the development of novel therapeutic interventions (Zeng & Huang, 2017).
8. PcTx1's Anti-Plasmodial Activity
Research into the structural properties of PcTx1 has revealed its antiplasmodial activity against Plasmodium falciparum, offering a potential lead for new antimalarial drugs. Understanding PcFK1's structure helps in elucidating its unique mechanism of action (Pimentel et al., 2006).
特性
分子式 |
C200H312N62O57S6 |
|---|---|
分子量 |
4690.82 Da |
外観 |
White lyophilized solidPurity rate: > 98%AA sequence: Glu-Asp-Cys3-Ile-Pro-Lys-Trp-Lys-Gly-Cys10-Val-Asn-Arg-His-Gly-Asp-Cys17-Cys18-Glu-Gly-Leu-Glu-Cys23-Trp-Lys-Arg-Arg-Arg-Ser-Phe-Glu-Val-Cys33-Val-Pro-Lys-Thr-Pro-Lys-Thr-OHDisulfide bonds: Cys3-Cys18, Cys10-Cys23 and Cys17-Cys33Length (aa): 40 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



